Welcome to the BenchChem Online Store!
molecular formula C18H19N3O2S B3062788 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1h-indole CAS No. 412049-71-9

1-(Phenylsulfonyl)-4-(1-piperazinyl)-1h-indole

Cat. No. B3062788
M. Wt: 341.4 g/mol
InChI Key: OPAMDWUUNKYGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06790848B2

Procedure details

A solution of 125 mg (0.28 mmole) 4-(1-benzenesulfonyl-1H-indol-4-yl)-piperazine-1-carboxylic acid tert-butyl ester in 2 mL trifluoroacetic acid was stored at room temperature for 10 minutes. The solution was concentrated under reduced pressure and the residue was partitioned between 3 mL 10% sodium carbonate and 20 mL ethyl acetate. The organic phase was washed with 5 mL water, dried (magnesium sulfate) and concentrated. 1-Benzenesulfonyl-4-piperazin-1-yl-1H-indole (5) was isolated as the hydrochloride salt from ethyl acetate-ethyl ether, 73 mg, M+H=342; m.p.294-295° C.
Name
4-(1-benzenesulfonyl-1H-indol-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:22]=[CH:21][CH:20]=[C:19]3[C:15]=2[CH:16]=[CH:17][N:18]3[S:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)(=[O:25])=[O:24])[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O>[C:26]1([S:23]([N:18]2[C:19]3[C:15](=[C:14]([N:11]4[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]4)[CH:22]=[CH:21][CH:20]=3)[CH:16]=[CH:17]2)(=[O:25])=[O:24])[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1

Inputs

Step One
Name
4-(1-benzenesulfonyl-1H-indol-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
125 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 3 mL 10% sodium carbonate and 20 mL ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 5 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=C(C=CC=C12)N1CCNCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.